![molecular formula C17H12BrN3OS2 B2981255 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 865544-38-3](/img/structure/B2981255.png)
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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Overview
Description
Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They have also been evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Chemical Reactions Analysis
In the synthesis of benzo[d]thiazol derivatives, a 1,3-dipolar cycloaddition reaction is used .
Scientific Research Applications
Medicinal Chemistry
Benzothiazole derivatives, including the compound , have been extensively studied for their potential pharmacological activities. They are known to exhibit antitumor, antiviral, anti-HIV, and antimicrobial properties .
Synthetic Organic Chemistry
Pesticidal Agents
Research has shown that benzothiazole derivatives can be effective as pesticidal agents, particularly against pests like the oriental armyworm and diamondback moth .
Drug Design
The unique structure of benzothiazole derivatives makes them an important moiety for experimental drug design, leading to the synthesis of compounds with significant pharmacological activities .
Biological Evaluation
Studies have been conducted to evaluate the biological effects of benzothiazole derivatives, aiming to discover new anti-tumor and anti-inflammatory small molecule drugs based on their structural advantages .
Agrochemical Discovery
Benzothiazole and benzoxazole derivatives have been systematically reviewed for their application in discovering new agrochemicals, including antibacterial, fungicidal, antiviral agents, as well as herbicides and insecticides .
Mechanism of Action
properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3OS2/c1-2-21-12-8-7-10(18)9-14(12)24-17(21)20-15(22)16-19-11-5-3-4-6-13(11)23-16/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEPPWRTVHGEBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide |
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